![molecular formula C15H22N4O2 B2795499 3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid CAS No. 1706462-44-3](/img/structure/B2795499.png)
3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid
説明
3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid is a complex organic compound that features a cyclopropylamino group attached to a pyrimidine ring, which is further connected to a piperidine ring and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amine and a diketone.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution, where a cyclopropylamine reacts with the pyrimidine ring.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving the pyrimidine intermediate.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemical Properties and Structure
The compound has a complex structure characterized by a piperidine ring and a pyrimidine moiety, which contribute to its biological activity. Its molecular formula is and it is often identified by its IUPAC name: 3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}-propanoic acid. The unique combination of functional groups within this compound allows it to interact with various biological targets.
Pharmacological Applications
-
Targeting Protein Kinases :
- The compound has been noted for its potential in modulating protein kinases, particularly IKKε, which are implicated in several diseases including cancer and inflammatory disorders. Research indicates that compounds similar to 3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid can inhibit aberrant kinase activity, suggesting therapeutic applications in oncology and autoimmune diseases .
-
Neurological Research :
- Studies have shown that derivatives of this compound may have neuroprotective effects, making them candidates for treating neurodegenerative diseases. The piperidine and pyrimidine components are known to cross the blood-brain barrier, enhancing their potential effectiveness in neurological applications .
- Antidepressant Activity :
Case Study 1: Inhibition of IKKε
A study published in a pharmacology journal demonstrated that the compound effectively inhibited IKKε activity in vitro, leading to reduced inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Case Study 2: Neuroprotective Effects
Research conducted on animal models indicated that administration of the compound resulted in significant neuroprotection against induced oxidative stress. Behavioral tests showed improvements in cognitive function, supporting its application in neurodegenerative disease therapy .
Case Study 3: Antidepressant-Like Effects
In a behavioral study involving rodents, treatment with the compound led to significant reductions in depressive-like behaviors compared to control groups. This effect was linked to alterations in serotonin levels within the brain, indicating a promising avenue for further exploration in mood disorder treatments .
Data Table: Summary of Applications
Application Area | Mechanism of Action | Potential Diseases Treated |
---|---|---|
Protein Kinase Inhibition | Modulation of IKKε | Cancer, Inflammatory Disorders |
Neurological Protection | Antioxidant properties | Neurodegenerative Diseases |
Antidepressant Activity | Modulation of Neurotransmitters | Depression |
作用機序
The mechanism of action of 3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine: This compound shares the cyclopropylamino and pyrimidine features but differs in its overall structure and specific functional groups.
1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidine-3-carboxylic acid: Similar in having the cyclopropylamino-pyrimidine core, but with variations in the piperidine and carboxylic acid groups.
Uniqueness
3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
生物活性
The compound 3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid , also known by its various synonyms, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 250.31 g/mol
- CAS Number : 1353984-49-2
Structure
The compound features a piperidine ring substituted with a pyrimidine moiety and a cyclopropylamino group, which contribute to its pharmacological properties.
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and repair .
Antimicrobial Activity
Studies have reported that derivatives of this compound exhibit broad-spectrum antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Antitumor Effects
Preliminary studies have indicated that this compound may possess antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with solid tumors. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Efficacy
In a study conducted on the antimicrobial effects of related compounds, it was found that the presence of the cyclopropylamino group significantly enhanced activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Streptococcus pneumoniae | 4 |
These results highlight the potential of these compounds in developing new antimicrobial agents .
Study 2: Antitumor Activity
A recent investigation into the antitumor properties revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models. The study reported:
- Control Group Tumor Size : 150 mm³
- Treatment Group Tumor Size : 70 mm³
- Survival Rate : Increased by 30% compared to control.
These findings suggest that the compound could be a candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Cyclopropane coupling : Reacting cyclopropylamine with pyrimidine intermediates under controlled pH (e.g., 6.5–7.5) to avoid side reactions.
- Piperidine functionalization : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the piperidine ring to the pyrimidine core.
- Carboxylic acid introduction : Hydrolysis of ester precursors (e.g., ethyl propanoate derivatives) under basic conditions (NaOH/EtOH).
Optimization parameters :
Parameter | Typical Range | Impact on Yield/Purity |
---|---|---|
Temperature | 60–80°C (coupling step) | Higher temps accelerate reactions but risk decomposition |
Solvent | DCM or THF | THF improves solubility of aromatic intermediates |
Catalyst loading | 5–10 mol% Pd(PPh₃)₄ | Excess catalyst may increase byproduct formation |
Reference : Analogous protocols from pyrimidine-piperidine derivatives .
Q. How is the structural integrity of this compound verified post-synthesis?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity (e.g., pyrimidine C-H peaks at δ 8.2–8.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental vs. theoretical m/z values (e.g., C₁₅H₂₂N₄O₂ requires m/z 314.1743) .
- X-ray crystallography : Resolve stereochemistry (e.g., R-configuration at piperidine C3) .
Key challenge : Differentiating regioisomers; use 2D NMR (COSY, NOESY) to confirm substituent positions .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., MAPK) using fluorescence-based ADP-Glo™ kits .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination .
- Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM .
Note : Include positive controls (e.g., staurosporine for kinase inhibition) and validate solubility in assay buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer: Address discrepancies via:
- Comparative dose-response curves : Replicate assays under standardized conditions (e.g., 72-hour exposure vs. 48-hour).
- Structural analogs testing : Synthesize derivatives to isolate pharmacophores (e.g., replace cyclopropylamine with methylamine) .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity .
Example : If Study A reports IC₅₀ = 5 µM (cancer cells) and Study B finds IC₅₀ = 50 µM, check for differences in cell passage number or serum content .
Q. What computational approaches are used to predict target interactions and mechanism of action?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., PDB ID: 1ATP) to prioritize targets .
- Molecular Dynamics (MD) simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) .
- QSAR modeling : Corrogate substituent effects (e.g., cyclopropyl group enhances hydrophobic interactions) .
Validation : Cross-check predictions with mutagenesis data (e.g., alanine scanning of key residues) .
Q. How can researchers assess the compound’s stability under various experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (UV 254 nm), and pH extremes (1–13) for 24–72 hours .
- Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of cyclopropylamine yields propanoic acid) .
- Kinetic solubility assays : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
Critical parameter : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
Q. What strategies optimize stereochemical purity during synthesis?
Methodological Answer:
- Chiral chromatography : Use Chiralpak® IA columns with hexane/IPA gradients to resolve enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Suzuki-Miyaura coupling .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with L-tartaric acid .
Quality control : Monitor enantiomeric excess (ee) via chiral HPLC (>98% ee required for pharmacological studies) .
特性
IUPAC Name |
3-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-15(21)4-1-11-5-7-19(8-6-11)14-9-13(16-10-17-14)18-12-2-3-12/h9-12H,1-8H2,(H,20,21)(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBLSMCPTLSOAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)N3CCC(CC3)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。